molecular formula C13H7F3O2 B6364791 5-(2,5-Difluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1184382-68-0

5-(2,5-Difluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6364791
CAS RN: 1184382-68-0
M. Wt: 252.19 g/mol
InChI Key: DJRCJZXKFACZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Difluorophenyl)-2-fluorobenzoic acid (C7H4F3O2) is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 101-103°C and is soluble in most organic solvents. The compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

5-(2,5-Difluorophenyl)-2-fluorobenzoic acid has a variety of applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as 5-fluoro-2-methylbenzoic acid, which has been used as an inhibitor of the enzyme dihydrofolate reductase. The compound has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 5-(2,5-difluorophenyl)-2-fluorobenzoic acid has been used as a reagent in the synthesis of various other compounds, such as 5-fluoro-2-methylbenzamide and 5-fluoro-2-methylbenzoyl chloride.

Mechanism of Action

The mechanism of action of 5-(2,5-difluorophenyl)-2-fluorobenzoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids. The compound also acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-difluorophenyl)-2-fluorobenzoic acid are not well understood. However, the compound has been shown to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids. In addition, the compound has been shown to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 5-(2,5-difluorophenyl)-2-fluorobenzoic acid in laboratory experiments has several advantages. The compound is relatively inexpensive and is readily available from chemical suppliers. In addition, the compound is stable and can be stored for extended periods of time. The main limitation of the compound is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential future directions for 5-(2,5-difluorophenyl)-2-fluorobenzoic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, the compound could be further studied as an inhibitor of other enzymes, such as tyrosine kinase and phospholipase A2. Finally, the compound could be studied as a potential therapeutic agent in the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of 5-(2,5-difluorophenyl)-2-fluorobenzoic acid can be achieved through a variety of methods, including the reaction of 2,5-difluorotoluene and 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine. This reaction yields 5-(2,5-difluorophenyl)-2-fluorobenzoic acid as the major product. Other methods of synthesis include the reaction of 2,5-difluorotoluene and 2-fluorobenzoyl chloride in the presence of a palladium catalyst, as well as the reaction of 2,5-difluorotoluene and 2-fluorobenzoyl chloride in the presence of a nickel catalyst.

properties

IUPAC Name

5-(2,5-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-4-11(15)9(6-8)7-1-3-12(16)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCJZXKFACZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681220
Record name 2',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184382-68-0
Record name 2',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.